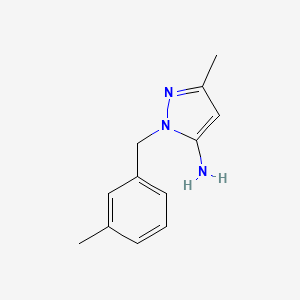

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVYVQFRGXWZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650878 |

Source

|

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-95-0 |

Source

|

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of the novel heterocyclic compound, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] This document outlines a robust and efficient synthetic protocol, rooted in established chemical principles, for the preparation of the title compound. Furthermore, a comprehensive analytical framework for its structural elucidation and purity assessment is presented, leveraging modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, further expanding its utility in medicinal chemistry.[1]

The target molecule, this compound, incorporates several key pharmacophoric features: a substituted pyrazole core, a flexible benzyl group that can explore hydrophobic pockets in biological targets, and a primary amine that can act as a hydrogen bond donor or a site for further chemical modification. This combination of features makes it a compound of significant interest for biological screening and as a precursor for the development of novel drug candidates.

This guide provides a scientifically rigorous, yet practical, approach to the synthesis and characterization of this promising molecule, emphasizing the rationale behind the chosen methodologies and ensuring the trustworthiness of the presented protocols.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through the well-established condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] This approach is highly regioselective and typically proceeds with good to excellent yields.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-methylbenzylhydrazine and acetylacetonitrile (3-oxobutanenitrile) as the key starting materials. This is based on the known reactivity of the hydrazine nucleophile with the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of 3-methylbenzylhydrazine attacks the electrophilic carbonyl carbon of acetylacetonitrile, leading to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes a nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Methylbenzylhydrazine | C₈H₁₂N₂ | 136.19 | ≥95% | Commercially Available |

| Acetylacetonitrile | C₄H₅NO | 83.09 | ≥97% | Commercially Available |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Commercially Available |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ≥99.7% | Commercially Available |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzylhydrazine (13.6 g, 0.1 mol) and absolute ethanol (100 mL).

-

Stir the mixture at room temperature until the hydrazine is fully dissolved.

-

To this solution, add acetylacetonitrile (8.3 g, 0.1 mol) dropwise over a period of 10 minutes.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

The following diagram outlines the experimental workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Aromatic protons (benzyl ring) |

| ~5.50 | s | 1H | Pyrazole C4-H |

| ~5.10 | s | 2H | Benzyl CH₂ |

| ~3.50 | br s | 2H | NH₂ |

| ~2.30 | s | 3H | Benzyl CH₃ |

| ~2.10 | s | 3H | Pyrazole C3-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Pyrazole C5-NH₂ |

| ~145.0 | Pyrazole C3 |

| ~138.0 | Quaternary aromatic C (benzyl) |

| ~137.0 | Quaternary aromatic C (benzyl) |

| ~129.0-125.0 | Aromatic CH (benzyl ring) |

| ~95.0 | Pyrazole C4 |

| ~52.0 | Benzyl CH₂ |

| ~21.0 | Benzyl CH₃ |

| ~12.0 | Pyrazole C3-CH₃ |

Note: The exact chemical shifts may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=N stretching (pyrazole ring) |

| ~1580 | Strong | N-H scissoring (amine) |

| ~1500, 1450 | Medium | C=C stretching (aromatic ring) |

The disappearance of the characteristic nitrile (C≡N) stretching vibration from acetylacetonitrile at around 2250 cm⁻¹ is a key indicator of a successful reaction.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 201.1266 (for C₁₂H₁₅N₃)

-

Major Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of HCN or N₂ from the molecular ion or the [M-H]⁺ ion.[4] A prominent peak corresponding to the 3-methylbenzyl cation (m/z = 105) is also expected due to the cleavage of the benzylic C-N bond.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

3-Methylbenzylhydrazine: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetylacetonitrile: This compound is flammable and may be harmful if swallowed or inhaled.[5][6][7][8] Handle in a fume hood and keep away from ignition sources.[5][6][7][8]

-

Ethanol and Acetic Acid: These are flammable liquids. Use in a well-ventilated area and away from open flames.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound, a compound with significant potential in the field of drug discovery. The provided protocol, based on the condensation of a β-ketonitrile with a substituted hydrazine, is robust and scalable. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable heterocyclic building block for further investigation and application in medicinal chemistry.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300. (2013). Science Interactive. Retrieved January 20, 2026, from [Link]

-

Acetonitrile - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

-

Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng. Retrieved January 20, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Scientific & Academic Publishing. Retrieved January 20, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved January 20, 2026, from [Link]

-

3-Aminopyrazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved January 20, 2026, from [Link]

-

1-benzyl-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET. (2014). Chem Service. Retrieved January 20, 2026, from [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

1-benzyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2019). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2019). NIH. Retrieved January 20, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 20, 2026, from [Link]

-

Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scienceinteractive.com [scienceinteractive.com]

- 6. nj.gov [nj.gov]

- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 8. westliberty.edu [westliberty.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the core physicochemical properties of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the causality behind these properties. We will explore its chemical identity, solubility profile, lipophilicity (LogP), and ionization constant (pKa). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon this data. The narrative emphasizes the practical implications of these properties in drug development, from formulation and bioavailability to analytical method development and stability.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for any meaningful application. Properties such as solubility, lipophilicity, and acidity dictate a molecule's behavior in both biological and chemical systems, influencing everything from reaction kinetics to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). This document serves as a technical resource, providing both established data and the methodologies required to generate it, ensuring a robust foundation for future research and development.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any scientific investigation. The structural and chemical identifiers for the topic compound are as follows:

-

Compound Name: this compound

-

CAS Number: 1015845-95-0[1]

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

Canonical SMILES: Cc1cc(N)n(Cc2cccc(C)c2)n1

-

InChI Key: InChI=1S/C12H15N3/c1-9-4-3-5-10(6-9)8-15-11(13)7-12(2)14-15/h3-7H,8,13H2,1-2H3

Structural Representation:

[Image of the chemical structure of this compound]

Core Physicochemical Properties

The interplay of a molecule's functional groups and overall structure governs its physical and chemical behavior. The following table summarizes the key physicochemical properties of this compound. Experimentally determined values for this specific molecule are not widely published; therefore, this section focuses on predicted behavior based on its structure and provides protocols for empirical validation.

| Property | Predicted Value / Information | Significance in Drug Development |

| Physical State | Predicted to be a solid at room temperature. | Affects handling, formulation (e.g., tablets, capsules), and storage. |

| Aqueous Solubility | Low; pH-dependent. Expected to be higher in acidic media. | Directly impacts bioavailability, formulation of parenteral dosage forms, and dissolution rate. |

| Organic Solvent Solubility | High in common organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane). | Crucial for synthesis, purification, and preparation of stock solutions for in vitro assays. |

| LogP (Lipophilicity) | Predicted to be > 2. | Governs membrane permeability, protein binding, and metabolic clearance. A key component of Lipinski's Rule of Five.[2] |

| pKa (Basicity) | Predicted pKa ~ 4-6 for the amine group. | Determines the extent of ionization at physiological pH, which affects solubility, receptor binding, and membrane transport.[3] |

In-Depth Analysis and Experimental Determination

This section provides both the scientific rationale behind the predicted properties and actionable, step-by-step protocols for their experimental determination.

Solubility

Expertise & Experience: The structure of this compound presents a classic case of conflicting solubility drivers. The non-polar benzyl and methyl groups confer hydrophobic character, while the pyrazole ring and primary amine group provide sites for hydrogen bonding and polar interactions. The primary amine is a basic center, meaning its protonation in an acidic environment will form a cationic salt, dramatically increasing its polarity and, therefore, its aqueous solubility. This pH-dependent solubility is a critical factor to control in both biological assays and formulation development.

Trustworthiness (Self-Validating Protocol): The following qualitative solubility protocol provides a systematic way to classify the compound's behavior in different solvent types, which is a foundational step before quantitative analysis.[4][5]

Experimental Protocol: Qualitative Solubility Classification

-

Preparation: Label five small test tubes: (1) Deionized Water, (2) 5% HCl (aq), (3) 5% NaOH (aq), (4) Ethanol, (5) Dichloromethane.

-

Sample Addition: Add approximately 10 mg of the compound to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Vortex each tube vigorously for 30-60 seconds.[6]

-

Observation: Visually inspect each tube for complete dissolution. Note whether the compound is soluble, partially soluble, or insoluble.

-

Interpretation:

-

Solubility in water indicates significant polarity.

-

Insolubility in water but solubility in 5% HCl confirms the presence of a basic functional group (the amine).[4]

-

Insolubility in 5% NaOH confirms the absence of a significant acidic proton.

-

Solubility in ethanol and dichloromethane confirms its solubility in polar protic and non-polar organic solvents, respectively.

-

Mandatory Visualization: Solubility Testing Workflow

Caption: Figure 1: Systematic workflow for the qualitative solubility classification of an organic compound.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (LogP).[7] It is a cornerstone of medicinal chemistry, directly correlating with a drug's ability to cross cell membranes. The "shake-flask" method, using an n-octanol/water biphasic system, remains the gold standard for its direct and unambiguous measurement.[8] For this compound, the presence of two aromatic rings suggests a LogP value well above 1, indicating a preference for the lipid phase.

Trustworthiness (Self-Validating Protocol): This protocol ensures accuracy by pre-saturating the solvents, using a precise analytical method for quantification, and running controls. This minimizes variables that could skew the final calculated value.

Experimental Protocol: Shake-Flask Determination of LogP

-

Solvent Preparation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[9]

-

Stock Solution: Prepare a stock solution of the compound in the aqueous buffer phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol with 10 mL of the compound's stock solution in the pre-saturated buffer.

-

Equilibration: Shake the funnel for 30 minutes to allow the compound to partition between the two phases. Let it stand until the layers have fully separated.

-

Sampling: Carefully collect a sample from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] A C18 column is often suitable for pyrazole derivatives.[10][11]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[7]

Mandatory Visualization: LogP Determination Workflow

Caption: Figure 2: Step-by-step workflow for the experimental determination of LogP using the shake-flask method.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa refers to the equilibrium of its conjugate acid. The primary amine is the most basic site on the molecule. Knowing the pKa is vital because the charge state of a molecule profoundly impacts its interactions with biological targets and its ADME properties. Computational methods can provide rapid pKa estimations for nitrogen-containing heterocycles, but experimental determination via potentiometric titration is the definitive method.[3][12]

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly reliable method. By slowly titrating a solution of the compound with a strong acid and monitoring the pH, a precise inflection point can be determined, from which the pKa is calculated. The use of a calibrated pH meter is critical for accuracy.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength). A co-solvent like methanol may be needed if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Slowly add a standardized solution of strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa can be determined from the pH at the half-equivalence point (the point where half of the amine has been protonated). Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted to find the equivalence point more accurately.

Mandatory Visualization: pKa and Ionization Equilibrium

Caption: Figure 3: The relationship between pH, pKa, and the ionization state of the primary amine group.

Stability and Analytical Characterization

Stability: The long-term chemical integrity of a compound is paramount. Stability studies are essential to determine its shelf-life and appropriate storage conditions.[13] For a novel small molecule, initial stability assessment involves:

-

Forced Degradation: Exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to understand its degradation pathways and help develop a stability-indicating analytical method.[13]

-

Long-Term Stability: Storing the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing its purity at specified time points.[14][15][16]

Based on its structure, this compound should be stored in a well-sealed container, protected from light and moisture, in a cool, dry environment to minimize potential degradation.[17]

Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the compound.

-

HPLC: As mentioned, RP-HPLC is the workhorse for purity analysis and quantification. Method development would involve optimizing the mobile phase (e.g., acetonitrile/water with a modifier like formic acid), flow rate, and column to achieve good separation from any impurities.[10][18]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and formula.[19]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure and confirming the connectivity of atoms.[19][20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of key functional groups (e.g., N-H stretches for the amine, C=N and C=C stretches for the pyrazole ring).[19]

Conclusion

The physicochemical properties of this compound—its pH-dependent solubility, moderate-to-high lipophilicity, and basic nature—define its behavior and potential as a scaffold for further development. This guide has provided a comprehensive overview of these properties, grounded in the principles of physical organic chemistry. The detailed experimental protocols included herein serve as a practical resource for researchers, enabling the rigorous, in-house determination and validation of these critical parameters. By integrating this foundational knowledge, scientists and drug developers can make more informed decisions, accelerating the journey from molecular design to functional application.

References

- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Tehan, B. G., et al. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.

- This compound. (n.d.). 2a biotech.

- 3-Methyl-1H-pyrazol-5-amine. (n.d.). BLD Pharm.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). City University of New York.

- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).

- QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (n.d.).

- Drug Stability Testing & Release Testing. (n.d.). Pace Analytical.

- Determination of log P coefficients via a RP-HPLC column. (2002).

- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- How can you determine the solubility of organic compounds?. (2017). Quora.

- Solubility of Organic Compounds. (2023). Chemistry LibreTexts.

- Determination of Log P for Compounds of Different Polarity. (n.d.). Agilent.

- Solubility of Organic Compounds. (2023). Chemistry LibreTexts.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology.

- Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology.

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

- Stability and Storage of Small Molecule Drug Candid

- Simple Method for the Estimation of pKa of Amines. (2014).

- Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. (2023).

- ANI neural network potentials for small molecule pKa prediction. (n.d.). Royal Society of Chemistry.

- ANI neural network potentials for small molecule pKa prediction. (n.d.). RSC Publishing.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.).

- 3-Methyl-1H-pyrazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metaphactory [semopenalex.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. chem.ws [chem.ws]

- 7. acdlabs.com [acdlabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmtech.com [pharmtech.com]

- 14. pharmtech.com [pharmtech.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pacelabs.com [pacelabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijcpa.in [ijcpa.in]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic compounds that serve as a cornerstone in medicinal chemistry and materials science due to their vast biological and pharmacological properties.[1][2] Their structural versatility allows for interaction with a multitude of biological targets, establishing the pyrazole core as a privileged scaffold in numerous FDA-approved drugs.[1][2] The precise characterization of novel pyrazole derivatives is therefore of paramount importance for understanding structure-activity relationships and ensuring the quality of chemical entities in the drug discovery pipeline.[3]

This guide provides a comprehensive analysis of the expected spectroscopic data for This compound (Figure 1). While experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related, structurally analogous compounds to present a robust, predictive guide to its spectral characteristics. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind expected signals and fragmentation patterns. The protocols described herein represent self-validating systems for the empirical confirmation of this and similar molecules.[4]

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The key features of this compound include a disubstituted pyrazole ring, a primary amine group, a benzyl substituent with a methyl group, and two distinct methyl groups.

Caption: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis is based on the chemical environment of each nucleus. For this molecule, we predict the following signals in standard deuterated solvents like CDCl₃ or DMSO-d₆.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

-

Aromatic Protons (H-Ar): The 3-methylbenzyl group will exhibit four signals in the aromatic region (δ 7.0-7.3 ppm). Due to the meta-substitution, the coupling patterns can be complex, appearing as multiplets.

-

Pyrazole H-4 Proton: The single proton on the pyrazole ring is electronically isolated from other protons, thus it will appear as a sharp singlet. This proton is located in an electron-rich π-system, and its signal is expected around δ 5.4-5.8 ppm.[4][5]

-

Benzylic Protons (N-CH₂): The two protons of the methylene bridge between the pyrazole nitrogen and the benzene ring are chemically equivalent and will appear as a singlet. Their proximity to the electronegative nitrogen and the aromatic ring places this signal around δ 5.0-5.3 ppm.

-

Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and solvent-dependent but is expected in the range of δ 3.5-4.0 ppm.[4]

-

Methyl Protons (Ar-CH₃ and Pyrazole-CH₃): The molecule has two distinct methyl groups. The methyl group attached to the benzene ring is expected around δ 2.3-2.4 ppm. The methyl group on the pyrazole ring (at C3) will also appear as a singlet, typically slightly upfield around δ 2.1-2.2 ppm.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.3 | Multiplet | 4H |

| Pyrazole H-4 | 5.4 - 5.8 | Singlet | 1H |

| Benzyl CH₂ | 5.0 - 5.3 | Singlet | 2H |

| Amine NH₂ | 3.5 - 4.0 | Broad Singlet | 2H |

| Benzene CH₃ | 2.3 - 2.4 | Singlet | 3H |

| Pyrazole CH₃ | 2.1 - 2.2 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.

-

Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring have distinct chemical shifts. C3 and C5, being attached to nitrogen atoms, are deshielded and appear downfield (C3: ~160 ppm, C5: ~148 ppm). In contrast, C4 is significantly shielded due to the high electron density of the π-excessive pyrazole ring, with a predicted shift around δ 85-105 ppm.[1][5]

-

Aromatic Carbons: The benzene ring will show six signals. The carbon attached to the benzyl group (ipso-carbon) will be around δ 138-140 ppm. The carbon bearing the methyl group will also be in this region. The other four CH carbons will appear in the typical aromatic range of δ 125-130 ppm.

-

Benzylic Carbon (N-CH₂): This carbon is attached to a nitrogen and an aromatic ring, placing its signal around δ 50-55 ppm.

-

Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum. The aromatic methyl carbon is expected around δ 21 ppm, while the pyrazole methyl carbon is predicted to be slightly further upfield, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | 159 - 161 |

| Pyrazole C5 | 147 - 149 |

| Aromatic C (quaternary) | 138 - 140 |

| Aromatic CH | 125 - 130 |

| Pyrazole C4 | 85 - 105 |

| Benzyl CH₂ | 50 - 55 |

| Benzene CH₃ | ~21 |

| Pyrazole CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

N-H Stretching: The most prominent feature for this molecule will be the N-H stretching vibrations of the primary amine group. This typically appears as a pair of medium-to-sharp bands in the region of 3300-3450 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[1]

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in both the pyrazole and benzene rings will result in a series of absorptions in the fingerprint region, typically between 1500 and 1620 cm⁻¹.[5]

-

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium-to-strong band around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3450 | Medium (two bands) |

| C-H Stretch | Aromatic | 3030 - 3080 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium |

| C=N / C=C Stretch | Pyrazole / Benzene | 1500 - 1620 | Medium to Strong |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

-

Molecular Ion: For this compound (C₁₂H₁₅N₃), the exact mass is 201.1266. In a low-resolution mass spectrometer using Electron Ionization (EI), the molecular ion peak [M]⁺• would be observed at m/z = 201.

-

Key Fragmentation: The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 105 (from the methylbenzyl moiety) or a fragment corresponding to the pyrazole ring. The base peak is often the benzyl or substituted benzyl fragment due to its stability.

Caption: Predicted ESI-MS Fragmentation Pathway

Experimental Protocols

To obtain empirical data, a structured analytical workflow is essential. The following protocols are based on standard methodologies for the characterization of novel heterocyclic compounds.[1][3][4][5]

Caption: General Analytical Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.[1][5]

-

Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[4][5]

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to deduce atomic connectivity.

Infrared (IR) Spectroscopy

-

Instrumentation: Shimadzu FTIR 8400 or equivalent spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Instrumentation: Agilent Q-TOF or equivalent high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass determination.[1]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Determine the m/z of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. BenchChem.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.

Sources

An In-depth Technical Guide to 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS 1015845-95-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific properties, synthesis, and biological activity of 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS 1015845-95-0) is limited. This guide provides a comprehensive overview based on the general characteristics of the pyrazole chemical class and data from structurally related compounds. All information should be supplemented with internal experimental data and analysis.

Introduction

This compound, assigned CAS number 1015845-95-0, is a substituted pyrazole derivative. The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a privileged structure in medicinal chemistry. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitutions on the pyrazole ring, in this case a methyl group, a 3-methylbenzyl group, and an amine group, are expected to modulate its physicochemical properties and biological activity.

Chemical Structure and Identity

-

Chemical Name: this compound

-

CAS Number: 1015845-95-0

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

Structure:

C---C-CH3 | | C C \ / C

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds. These values should be considered estimates and require experimental verification.

Property Predicted Value Notes Melting Point Not available Likely a solid at room temperature. Boiling Point Not available Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. The benzyl and methyl groups increase lipophilicity, while the amine group can contribute to some aqueous solubility, especially at lower pH. pKa Not available The amine group is basic, and the pyrazole ring has both acidic and basic character. LogP Not available Expected to be moderately lipophilic.

Synthesis and Characterization: A Generalized Approach

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established pyrazole synthesis methodologies. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of 3-methylbenzylhydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).

Caption: Hypothesized inhibitory action on a generic kinase signaling pathway.

It is critical to emphasize that this is a speculative model. The actual mechanism of action, if any, must be determined through rigorous biological testing.

Applications in Research and Drug Development

As a novel chemical entity, this compound could be a valuable tool for:

-

Screening Libraries: Inclusion in high-throughput screening campaigns to identify hits against a variety of biological targets.

-

Fragment-Based Drug Discovery: The pyrazole core can serve as a starting point for the development of more potent and selective inhibitors.

-

Chemical Probe Development: If a specific biological activity is identified, the molecule could be further developed into a chemical probe to study cellular pathways.

Safety and Handling

Safety data for this compound is not available. However, based on safety data sheets for similar aminopyrazole compounds, the following general precautions should be taken:[1][2][3]

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

Conclusion

This compound represents an under-explored area of chemical space within the broader, pharmacologically significant pyrazole family. While specific data is scarce, this guide provides a framework for its potential synthesis, characterization, and biological evaluation. Further experimental investigation is essential to unlock the true properties and potential applications of this compound in research and drug development.

References

Note: As no direct scientific literature is available for CAS 1015845-95-0, the following references are for related compounds and general pyrazole chemistry, which may provide context.

-

Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]

-

PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

Chemsrc. 5-METHYL-2-PROPYL-2H-PYRAZOL-3-YLAMINE | CAS#:3524-34.... Available from: [Link]

Sources

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," leading to the development of numerous commercially successful drugs with diverse therapeutic applications.[4][5][6] This in-depth technical guide synthesizes current research on the biological activities of novel pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and providing detailed, validated experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to innovate within this promising chemical space.

Introduction: The Enduring Potential of the Pyrazole Scaffold

The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This adaptability has led to a surge in the discovery of pyrazole derivatives with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[1][3][7][8] Well-established drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Axitinib underscore the therapeutic significance of this heterocyclic system.[1][4]

This guide moves beyond a simple enumeration of activities to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore how specific substitutions on the pyrazole ring influence target engagement and cellular response, offering a scientifically grounded framework for the rational design of next-generation pyrazole-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[9][10][11] These compounds interfere with key signaling pathways and cellular processes that are fundamental to tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth, angiogenesis, and metastasis.[12][13] Novel fused pyrazole derivatives have been synthesized that exhibit potent dual inhibitory activity against both EGFR and VEGFR-2.[12][13][14] This dual inhibition offers a synergistic approach to cancer therapy by simultaneously targeting tumor cell proliferation and the formation of new blood vessels that supply the tumor.[12] For instance, certain dihydropyrano[2,3-c]pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have shown IC50 values in the low micromolar and even nanomolar range against these kinases.[12][14]

-

Other Kinase Targets: Beyond EGFR and VEGFR-2, pyrazole derivatives have been shown to inhibit other kinases critical for cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).[10][11][15] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Diagram 1: Generalized Kinase Inhibition Workflow

Caption: Workflow for in vitro kinase inhibition assay.

In Vitro Cytotoxicity Evaluation

The initial assessment of the anticancer potential of novel pyrazole derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of pyrazole derivatives on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A-549, HCT-8, Bel7402) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Doxorubicin).[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of pyrazole derivatives.[9][16][17] Key findings include:

-

Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing or lipophilic groups can enhance cytotoxicity.[18]

-

Hybrid Molecules: Creating hybrid molecules by linking the pyrazole scaffold with other pharmacophores, such as 1,2,3-triazole or chalcone, has yielded compounds with potent cytotoxic activity against various cancer cell lines.[7][19]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Pyrazole-Imide Derivatives | A-549 | 3.22 - 27.43 | 5-Fluorouracil | 59.27 | [7] |

| 1,2,3-Triazole-Pyrazole Hybrids | HepG-2 | 12.22 | Doxorubicin | 11.21 | [7] |

| Pyrazole Carbaldehyde Derivatives | MCF-7 | 0.25 | Doxorubicin | 0.95 | [10] |

| Indole-Pyrazole Hybrids | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [10] |

| Fused Pyrazole Derivatives | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 | [12][13] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[20] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[21][22][23][24]

Antibacterial and Antifungal Spectrum

Novel pyrazole derivatives have shown promising activity against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis.[20][21][22]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[20][21][22]

Evaluation of Antimicrobial Efficacy

Standardized methods are employed to quantify the antimicrobial activity of newly synthesized pyrazole compounds.

Protocol: Zone of Inhibition (ZOI) Assay

The ZOI assay is a widely used method for initial screening of antimicrobial activity.[25][26][27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the pyrazole derivative and place them on the inoculated agar surface.[25]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[25]

-

Measurement: Measure the diameter of the clear zone of no microbial growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[25][27]

Diagram 2: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for ZOI and MIC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[28]

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

Visual Assessment: Determine the lowest concentration of the compound at which there is no visible turbidity (growth). This concentration is the MIC.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |

| Pyrazole-1-carbothiohydrazide | S. aureus | 62.5 - 125 | Chloramphenicol | - | [21] |

| Pyrazole-1-carbothiohydrazide | A. niger | 2.9 - 7.8 | Clotrimazole | - | [21] |

| Thiazolo-pyrazole Derivatives | MRSA | 4 | - | - | [20] |

| Imidazo-pyridine Pyrazole | E. coli | < 1 | Ciprofloxacin | - | [20] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents.[29][30] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[31] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[31] Many novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[7][29][32][33][34]

In Vivo Evaluation of Anti-inflammatory Effects

Animal models are essential for evaluating the in vivo efficacy of potential anti-inflammatory drugs.[35][36][37][38]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model of acute inflammation.[7][30][32]

-

Animal Grouping: Divide rats into groups: control, standard (e.g., Celecoxib, Indomethacin), and test groups receiving different doses of the pyrazole derivative.

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram 3: In Vivo Anti-inflammatory Evaluation

Caption: Workflow for carrageenan-induced paw edema model.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class | In Vivo Model | Edema Inhibition (%) | Standard Drug | Edema Inhibition (%) | Citation |

| Substituted Pyrazole | Carrageenan Paw Edema | Up to 93.62 | Celecoxib | 93.51 | [34] |

| Pyrazole-Pyridazine Hybrids | Carrageenan Paw Edema | 84 | - | - | [33] |

| Pyrazole Analogues | Carrageenan Paw Edema | 80.63 | Ibuprofen | 81.32 | [31] |

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery.[1][2][8] Future research should focus on several key areas:

-

Target Identification and Validation: Elucidating the precise molecular targets of novel pyrazole derivatives will be crucial for understanding their mechanisms of action and for developing more selective and potent compounds.

-

Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of pyrazole derivatives, combined with high-throughput screening, will accelerate the identification of lead compounds with desirable biological activities.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Formulating pyrazole derivatives into advanced drug delivery systems can improve their bioavailability, reduce off-target effects, and enhance their therapeutic index.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of novel pyrazole derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

-

Synthesis and biological evaluation of novel pyrazole scaffold. PubMed. [Link]

-

Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. Microbe Investigations. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

-

Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. PubMed. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Semantic Scholar. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

-

Zone of Inhibition explained. Singer Instruments. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

-

New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

-

Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

-

Antimicrobial Susceptibility. Virtual Interactive Bacteriology Laboratory. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. meddocsonline.org [meddocsonline.org]

- 24. ijrar.org [ijrar.org]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. singerinstruments.com [singerinstruments.com]

- 27. microchemlab.com [microchemlab.com]

- 28. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. semanticscholar.org [semanticscholar.org]

- 30. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 34. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ijpras.com [ijpras.com]

- 36. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 37. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 38. semanticscholar.org [semanticscholar.org]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Drivers of Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules. This guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, and offering insights into the experimental workflows used to validate their activity. From the selective inhibition of kinases driving cancer progression to the modulation of enzymes and receptors involved in inflammation and metabolic disorders, pyrazole derivatives have demonstrated remarkable versatility and clinical success. This document serves as a technical resource for scientists and researchers in the field of drug discovery, aiming to facilitate the rational design and development of next-generation pyrazole-based therapeutics.

The Versatility of the Pyrazole Core in Drug Design

The pyrazole nucleus is a cornerstone in the design of numerous approved drugs and clinical candidates.[1][2] Its utility stems from several key features:

-

Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

-

Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling crucial interactions within the binding sites of proteins.

-

Tunable Physicochemical Properties: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[3]

-

Bioisosteric Replacement: The pyrazole scaffold is often used as a bioisostere for other chemical groups, offering a strategy to improve potency, selectivity, and pharmacokinetic profiles.[4]

These attributes have led to the successful development of pyrazole-containing drugs for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases.[5][6]

Key Therapeutic Target Classes for Pyrazole Compounds

Pyrazole derivatives have demonstrated inhibitory or modulatory activity against a broad spectrum of biological targets. This guide will focus on three major classes: protein kinases, G-protein coupled receptors (GPCRs), and key metabolic and signaling enzymes.

Protein Kinase Inhibitors: A Dominant Application in Oncology